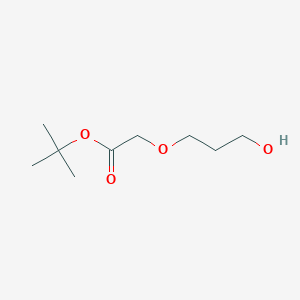
N-(3-fluoropropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoropropyl)benzamide, also known as 3-fluoropropylbenzamide, is a compound that is commonly used in scientific research and lab experiments due to its unique properties. It is a synthetic chemical that has been used for a variety of purposes, including as a building block for synthesizing other compounds, as a reagent in chemical reactions, and as a drug target in drug discovery.
Aplicaciones Científicas De Investigación
N-(N-(3-fluoropropyl)benzamideyl)benzamide has a wide range of applications in scientific research due to its unique properties. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and dyes. It has also been used as a drug target in drug discovery studies, as it has been shown to interact with a variety of biologically active molecules. In addition, it has been used in studies of the structure and function of proteins, as it has been shown to interact with proteins and modulate their activity.
Mecanismo De Acción
The mechanism of action of N-(N-(3-fluoropropyl)benzamideyl)benzamide is not well understood. However, it is believed to interact with a variety of biologically active molecules, including proteins, and modulate their activity. It is also believed to act as an inhibitor of enzymes, and it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(N-(3-fluoropropyl)benzamideyl)benzamide are not well understood. However, it has been shown to interact with a variety of biologically active molecules, including proteins, and modulate their activity. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have an effect on drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(N-(3-fluoropropyl)benzamideyl)benzamide has a number of advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and it is relatively stable and non-toxic. In addition, it is soluble in a variety of organic solvents, and it can be used in a variety of reactions. However, it does have some limitations for use in lab experiments. It is not very soluble in water, and it can be difficult to purify and isolate.
Direcciones Futuras
Despite its many applications in scientific research, there are still many unanswered questions about the properties and effects of N-(N-(3-fluoropropyl)benzamideyl)benzamide. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and other areas of research. In addition, research is needed to identify new methods of synthesis and to develop new methods of purification and isolation. Finally, research is needed to identify new applications of N-(N-(3-fluoropropyl)benzamideyl)benzamide, such as in the synthesis of polymers and dyes.
Métodos De Síntesis
N-(N-(3-fluoropropyl)benzamideyl)benzamide can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 3-fluoro-1-propene with benzoyl chloride to form N-(3-fluoropropyl)benzamideylbenzoyl chloride, followed by the reaction of the intermediate with ammonia to form N-(N-(3-fluoropropyl)benzamideyl)benzamide. Other methods of synthesis include the reaction of 3-fluoro-1-propene with benzoyl bromide to form N-(3-fluoropropyl)benzamideylbenzoyl bromide, followed by the reaction of the intermediate with ammonia to form N-(N-(3-fluoropropyl)benzamideyl)benzamide, and the reaction of 3-fluoro-1-propene with benzoyl fluoride to form N-(3-fluoropropyl)benzamideylbenzoyl fluoride, followed by the reaction of the intermediate with ammonia to form N-(N-(3-fluoropropyl)benzamideyl)benzamide.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoropropyl)benzamide involves the reaction of 3-fluoropropylamine with benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-fluoropropylamine", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-fluoropropylamine to a reaction flask", "Add base to the reaction flask", "Cool the reaction mixture to 0-5°C", "Add benzoyl chloride dropwise to the reaction mixture while stirring", "Allow the reaction mixture to warm to room temperature and stir for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
Número CAS |
1850749-42-6 |
Nombre del producto |
N-(3-fluoropropyl)benzamide |
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




